N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxaline-4-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxaline-4-carboxamide is a synthetic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxaline-4-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxyaniline and 2,3-dichloroquinoxaline.
Formation of Intermediate: 4-ethoxyaniline is reacted with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization using hydrazine hydrate to form the triazoloquinoxaline core.
Carboxamide Formation: Finally, the triazoloquinoxaline core is reacted with an appropriate carboxylic acid derivative to form the desired N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxaline-4-carboxamide.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxaline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxaline-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of other biologically active molecules.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxaline-4-carboxamide involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits VEGFR-2, leading to the suppression of tumor growth by blocking the angiogenesis pathway . The compound may also intercalate with DNA, disrupting the replication process and leading to cell death .
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxaline-4-carboxamide can be compared with other triazoloquinoxaline derivatives, such as:
N-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide: This compound also exhibits anticancer activity but has a different substitution pattern, which may affect its biological activity.
4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline: This derivative has been studied for its antimicrobial properties and shows different reactivity due to the presence of a chloro group.
The uniqueness of N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxaline-4-carboxamide lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H15N5O2 |
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Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxaline-4-carboxamide |
InChI |
InChI=1S/C18H15N5O2/c1-2-25-13-9-7-12(8-10-13)20-18(24)16-17-22-19-11-23(17)15-6-4-3-5-14(15)21-16/h3-11H,2H2,1H3,(H,20,24) |
InChI Key |
WFLZWFULQJPNPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N4C2=NN=C4 |
Origin of Product |
United States |
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